3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound with a molecular formula of C11H14N2O2 It features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroacetophenone and ethylene oxide.
Reduction: The nitro group in 3-nitroacetophenone is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting 3-(1-aminoethyl)phenyl intermediate is then reacted with ethylene oxide to form the oxazolidinone ring under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for developing new pharmaceuticals, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is investigated for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The aminoethyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
- 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride
- 5-Phenyl-3-(4-piperidinyl)-1,3-oxazolidin-2-one
Uniqueness
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group at the para position relative to the oxazolidinone ring enhances its potential for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14/h2-4,7-8H,5-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEMBCIMCWZGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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